2-(2-bromo-6-chloro-4-methylphenoxy)-N-methylethanamine;oxalic acid
Overview
Description
2-(2-bromo-6-chloro-4-methylphenoxy)-N-methylethanamine;oxalic acid is a synthetic compound known for its diverse applications in scientific research. This compound is often used in studies related to chemistry, biology, and medicine due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(2-bromo-6-chloro-4-methylphenoxy)-N-methylethanamine;oxalic acid involves several steps. The initial step typically includes the bromination and chlorination of a methylphenol derivative. This is followed by the reaction with N-methylethanamine to form the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-bromo-6-chloro-4-methylphenoxy)-N-methylethanamine;oxalic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, including its use in drug development.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other brominated and chlorinated phenoxy derivatives. Compared to these, 2-(2-bromo-6-chloro-4-methylphenoxy)-N-methylethanamine;oxalic acid is unique due to its specific substitution pattern and the presence of the N-methylethanamine group. This uniqueness contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-bromo-6-chloro-4-methylphenoxy)-N-methylethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClNO.C2H2O4/c1-7-5-8(11)10(9(12)6-7)14-4-3-13-2;3-1(4)2(5)6/h5-6,13H,3-4H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWHHHNHKIOBNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCNC)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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